Cas no 896327-45-0 (2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide)

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanylacetamide substituent. The trifluoromethylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This structure suggests utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its electron-deficient triazine moiety and thioether linkage. The compound’s unique architecture may confer selectivity in biological targets, while the trifluoromethyl group could enhance metabolic stability. Its synthetic versatility allows for further derivatization, making it a promising intermediate for drug discovery or agrochemical applications.
2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide structure
896327-45-0 structure
Product Name:2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide
CAS No:896327-45-0
MF:C16H11F3N4O2S
MW:380.344352006912
CID:6369982
PubChem ID:7256634
Update Time:2025-05-19

2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide
    • 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
    • F2543-0053
    • AKOS024658793
    • 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
    • 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
    • 896327-45-0
    • Inchi: 1S/C16H11F3N4O2S/c17-16(18,19)10-5-1-2-6-11(10)20-13(24)9-26-14-21-12-7-3-4-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24)
    • InChI Key: YSEGFESIINLDTA-UHFFFAOYSA-N
    • SMILES: S(C1=NC(N2C=CC=CC2=N1)=O)CC(NC1C=CC=CC=1C(F)(F)F)=O

Computed Properties

  • Exact Mass: 380.05548127g/mol
  • Monoisotopic Mass: 380.05548127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 99.4Ų

2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide Pricemore >>

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Additional information on 2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide

Comprehensive Overview of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS No. 896327-45-0)

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS No. 896327-45-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique pyrido[1,2-a][1,3,5]triazine core, which is known for its potential bioactivity. The presence of a trifluoromethyl group and a sulfanyl linkage further enhances its chemical versatility, making it a subject of interest for drug discovery and material science applications.

The compound's CAS number 896327-45-0 serves as a unique identifier, ensuring precise tracking in regulatory and commercial contexts. Researchers often search for "896327-45-0 supplier" or "2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide synthesis" to explore its availability and synthetic pathways. Its structural complexity and functional groups make it a candidate for kinase inhibition studies, a hot topic in oncology and inflammation research.

In recent years, the demand for trifluoromethyl-containing compounds has surged due to their metabolic stability and lipophilicity, traits critical in drug design. This aligns with the growing trend of "fluorine in medicinal chemistry" searches, reflecting the industry's focus on optimizing pharmacokinetics. The sulfanylacetamide moiety in this compound also suggests potential applications in crop protection, as similar structures are explored for antifungal and herbicidal properties.

From a synthetic chemistry perspective, the pyrido[1,2-a][1,3,5]triazine scaffold presents intriguing challenges. Queries like "heterocyclic compound synthesis" or "896327-45-0 derivatives" frequently appear in academic databases, highlighting the need for efficient methodologies. The compound's electron-deficient triazine ring may enable interactions with biological targets, a hypothesis supported by computational modeling trends in "fragment-based drug discovery."

Market analyses reveal increasing patents referencing CAS 896327-45-0, particularly in kinase modulator development. This correlates with search trends for "small molecule inhibitors" and "targeted cancer therapies." The trifluoromethylphenyl segment enhances blood-brain barrier penetration, making it relevant to "CNS drug design" discussions—a key area in neurodegenerative disease research.

Environmental and safety profiles of such compounds are also trending. While 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide isn't classified as hazardous, proper handling protocols align with "green chemistry principles" searches. Its stability under physiological conditions makes it suitable for "prodrug development" inquiries, another emerging focus area.

In material science, the compound's π-conjugated system attracts attention for "organic electronic materials" applications. The triazine-thioether linkage could enable novel polymer architectures, resonating with searches for "high-performance materials." Such interdisciplinary potential underscores why this molecule appears in both pharmaceutical and advanced material patent filings.

Analytical characterization of 896327-45-0 typically involves HPLC-MS and NMR, matching laboratory search trends for "compound purity analysis." Regulatory documentation requires detailed spectral data, driving demand for reliable reference standards—a niche market growing alongside "certified reference materials" searches.

Future research directions may explore the compound's structure-activity relationships (SAR), particularly how the sulfanylacetamide chain influences target binding. This aligns with frequent queries about "molecular docking studies" and "lead optimization." The trifluoromethyl group's role in enhancing bioavailability remains a key investigation area, connecting to broader "drug-like properties" discussions.

In conclusion, 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide represents a multifaceted compound with significant potential across life sciences and materials research. Its CAS number 896327-45-0 serves as a critical identifier for researchers investigating heterocyclic chemistry, medicinal chemistry, and agrochemical innovation. As synthetic methodologies advance and biological screening expands, this molecule will likely feature prominently in both academic publications and industrial applications.

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